molecular formula C12H24N2 B13955479 2-Isopropyl-2-azaspiro[4.5]decan-8-amine

2-Isopropyl-2-azaspiro[4.5]decan-8-amine

Cat. No.: B13955479
M. Wt: 196.33 g/mol
InChI Key: YXFXWDOEJAZUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2-azaspiro[4.5]decan-8-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of the azaspiro family, known for their inherent rigidity and three-dimensional structural properties. These features make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Isopropyl-2-azaspiro[4.5]decan-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine
  • 2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid
  • 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine
  • 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine

Uniqueness

2-Isopropyl-2-azaspiro[4.5]decan-8-amine stands out due to its isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-propan-2-yl-2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C12H24N2/c1-10(2)14-8-7-12(9-14)5-3-11(13)4-6-12/h10-11H,3-9,13H2,1-2H3

InChI Key

YXFXWDOEJAZUKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.